molecular formula C14H11ClN2O3 B8032285 N-Benzyl-3-chloro-5-nitrobenzamide

N-Benzyl-3-chloro-5-nitrobenzamide

Cat. No.: B8032285
M. Wt: 290.70 g/mol
InChI Key: SODLEYOBIIOAHV-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-5-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O3 It is a benzamide derivative characterized by the presence of a benzyl group, a chlorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloro-5-nitrobenzamide typically involves the condensation of 3-chloro-5-nitrobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and chlorine atom contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-chloro-5-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 5-position and the chlorine atom at the 3-position provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-3-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODLEYOBIIOAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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